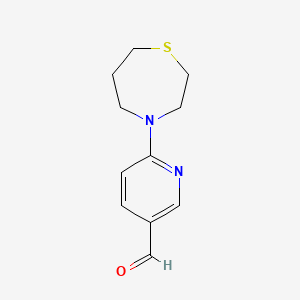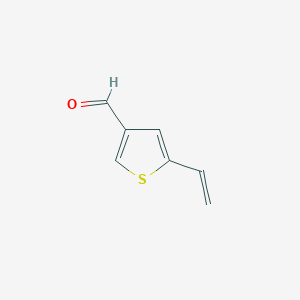
5-Vinylthiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinylthiophene-3-carbaldehyde: is an organic compound with the molecular formula C7H6OS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a vinyl group (-CH=CH2) and an aldehyde group (-CHO) attached to the thiophene ring. Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as material science, pharmaceuticals, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Vinylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed for hydrogenation reactions.
Major Products:
Oxidation: Formation of 5-vinylthiophene-3-carboxylic acid.
Reduction: Formation of 5-vinylthiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Vinylthiophene-3-carbaldehyde is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of organic semiconductors and conductive polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It also serves as a precursor for the synthesis of corrosion inhibitors and other functional materials .
Mechanism of Action
The mechanism of action of 5-Vinylthiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, while the vinyl group can participate in polymerization and addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, leading to its diverse applications in different fields .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- 2-Vinylthiophene
- 3-Thiophenecarboxaldehyde
Comparison: 5-Vinylthiophene-3-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .
Properties
Molecular Formula |
C7H6OS |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
5-ethenylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H6OS/c1-2-7-3-6(4-8)5-9-7/h2-5H,1H2 |
InChI Key |
PCTLQVJGBBPFSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




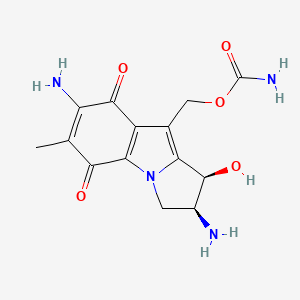
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
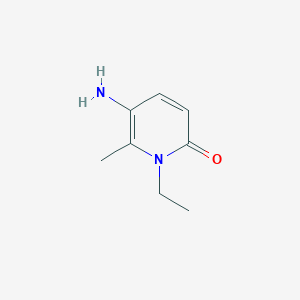
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
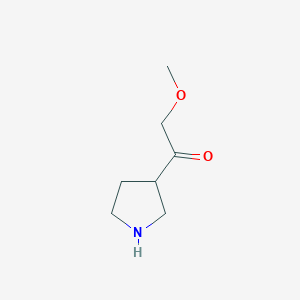

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)

